1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring substituted with a 4-chlorophenyl group and two fluorine atoms
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Substitution: The introduction of the 4-chlorophenyl group and the two fluorine atoms is carried out through substitution reactions. Common reagents for these steps include halogenating agents and chlorinating agents.
Amination: The final step involves the introduction of the amine group, followed by the formation of the hydrochloride salt. This is typically achieved through the reaction of the intermediate compound with an amine source, followed by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases.
Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the development of new materials and as a reagent in chemical synthesis processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine: This compound lacks the hydrochloride salt form but shares a similar structure and properties.
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9Cl2F2N |
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Molecular Weight |
240.07 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8ClF2N.ClH/c10-7-3-1-6(2-4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
InChI Key |
LNWALRBHBPVTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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